![molecular formula C15H10O4 B026482 Daidzein-3',5',8-d3 CAS No. 220930-96-1](/img/structure/B26482.png)
Daidzein-3',5',8-d3
Overview
Description
Daidzein-3’,5’,8-d3 is a deuterium-labeled version of daidzein, a naturally occurring isoflavone found in soy products. This compound is enhanced with deuterium atoms at specific positions, which increases its stability and may be useful for tracking and studying the metabolic pathways of daidzein through techniques like mass spectrometry .
Mechanism of Action
Target of Action
Daidzein-3’,5’,8-d3, also referred to as 8-daidzein, is an isoflavone naturally found in plants and herbs . It belongs to the class of phytoestrogens, exhibiting estrogen-like effects . This suggests that its primary targets could be estrogen receptors, which play a crucial role in various biological processes including cardiovascular health, bone health, and cognitive function .
Mode of Action
As a phytoestrogen, it is likely to interact with estrogen receptors, mimicking the effects of estrogen in the body . This interaction can lead to changes in gene expression and cellular function, potentially contributing to its observed health benefits .
Result of Action
Research has investigated the ability of Daidzein-3’,5’,8-d3 to enhance cardiovascular health, lower osteoporosis risk, and improve cognitive function . These effects are likely the result of its interaction with estrogen receptors and the subsequent changes in cellular function .
Biochemical Analysis
Biochemical Properties
Daidzein-3’,5’,8-d3 plays a significant role in biochemical reactions due to its enhanced stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, daidzein, the non-deuterated form, has been shown to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria . This interaction is crucial as it may be useful as an anti-alcohol agent. Additionally, daidzein-3’,5’,8-d3 can be used to study the metabolic pathways of daidzein, providing insights into its biochemical properties and interactions .
Molecular Mechanism
The molecular mechanism of daidzein-3’,5’,8-d3 involves its interaction with various biomolecules. For example, daidzein has been shown to interact with epidermal growth factor receptor tyrosine kinase (EGFR-TK) through molecular docking and molecular dynamics simulations . This interaction suggests potential anticancer activity. Additionally, daidzein induces apoptosis in breast cancer cells via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . Daidzein-3’,5’,8-d3 can be used to study these mechanisms in greater detail due to its enhanced stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of daidzein-3’,5’,8-d3 can change over time. Studies have shown that daidzein has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . The stability of daidzein-3’,5’,8-d3, enhanced by deuterium labeling, allows for more accurate tracking of these effects over time. Additionally, nano-formulations of daidzein have been developed to increase its oral bioavailability, which can impact its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of daidzein-3’,5’,8-d3 vary with different dosages in animal models. Studies have shown that daidzein can inhibit lipopolysaccharide-induced inflammation in macrophage cell models . The dosage of daidzein-3’,5’,8-d3 can influence its effectiveness and potential toxicity. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits. The enhanced stability of daidzein-3’,5’,8-d3 allows for more precise dosage studies.
Metabolic Pathways
Daidzein-3’,5’,8-d3 is involved in various metabolic pathways. It is first deglycosylated to large amounts of daidzein by intestinal bacteria and subsequently converted to minor amounts of methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein . These metabolic pathways involve interactions with enzymes such as glucosidase and other intestinal bacteria. The enhanced stability of daidzein-3’,5’,8-d3 allows for more accurate tracking of these metabolic pathways.
Transport and Distribution
Daidzein-3’,5’,8-d3 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The deuterium labeling of daidzein-3’,5’,8-d3 enhances its stability, allowing for more accurate studies of its transport and distribution within biological systems.
Subcellular Localization
The subcellular localization of daidzein-3’,5’,8-d3 is crucial for its activity and function. Daidzein has been shown to induce apoptosis in breast cancer cells via the mitochondrial pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of daidzein-3’,5’,8-d3 involves the incorporation of deuterium atoms into the daidzein molecule. One common method is the enzymatic hydrolysis of daidzin in a “green” reaction medium, such as deep eutectic solvents. This method is highly efficient and environmentally friendly, achieving a maximum yield of 97.53% .
Industrial Production Methods
Industrial production of daidzein-3’,5’,8-d3 can involve the use of long-circulating liposomes prepared using ultrasonication and lipid film-hydration methods. These methods optimize the encapsulation efficiency and drug loading, making the production process more efficient .
Chemical Reactions Analysis
Types of Reactions
Daidzein-3’,5’,8-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.
Reduction: Reduction reactions can help in understanding the compound’s behavior under different conditions.
Substitution: Substitution reactions, especially involving deuterium, are crucial for labeling and tracking the compound in metabolic studies.
Common Reagents and Conditions
Common reagents used in these reactions include deep eutectic solvents for enzymatic hydrolysis and various catalysts for oxidation and reduction reactions. The conditions often involve controlled temperatures and pH levels to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions include various metabolites of daidzein, such as methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein .
Scientific Research Applications
Pharmacological Applications
Daidzein has been extensively studied for its potential health benefits, particularly in the following areas:
Anticancer Activity
Daidzein exhibits significant anticancer properties, particularly against breast and prostate cancers. Studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. For example, Magee et al. (2014) demonstrated that daidzein and its metabolites can down-regulate matrix metalloproteinase-2, which is crucial for cancer cell invasion .
Cardiovascular Health
Research indicates that daidzein can improve cardiovascular health by modulating lipid profiles and reducing LDL oxidation. A study by Qin et al. (2014) found that daidzein supplementation decreased serum triglyceride levels in hypercholesterolemic adults .
Anti-Osteoporosis Effects
Daidzein has been shown to enhance bone health by increasing the OPG/RANKL ratio, which plays a role in bone remodeling. Sun et al. (2020) reported that daidzein treatment suppressed IL-6 levels in osteoblast cells, indicating its potential to prevent osteoporosis .
Antidiabetic Properties
Daidzein promotes glucose uptake and insulin sensitivity, making it beneficial for managing diabetes. Its mechanism involves enhancing GLUT4 translocation in muscle cells, as observed in studies involving L6 myotubes .
Nutritional Applications
Daidzein is a significant component of soy-based diets, contributing to various health benefits associated with soy consumption:
Isoflavone Content in Foods
Soy products are rich sources of isoflavones like daidzein, which have been linked to reduced risks of hormone-related cancers and improved menopausal symptoms . The incorporation of daidzein-rich foods into diets has been widely recommended for promoting women's health.
Dietary Supplements
Daidzein is often included in dietary supplements aimed at alleviating menopausal symptoms due to its phytoestrogenic properties. These supplements are marketed for their ability to mimic estrogen effects without the associated risks of hormone replacement therapy .
Drug Development
The C-13 labeling of daidzein enables precise tracking of its metabolic pathways in human studies through advanced analytical techniques like LC-MS and GC-MS. This application enhances the understanding of its pharmacokinetics and bioavailability .
Nanotechnology Integration
Recent studies have explored the encapsulation of daidzein within nanocarriers to improve its solubility and bioavailability. Techniques such as liposomes and polymeric nanoparticles have been employed to enhance therapeutic efficacy .
Case Studies
Study | Focus | Findings |
---|---|---|
Magee et al., 2014 | Anticancer | Daidzein inhibits MDA-MB-231 breast cancer cell invasion; down-regulates MMP-2 |
Qin et al., 2014 | Cardiovascular | Daidzein supplementation reduces triglycerides and uric acid levels |
Sun et al., 2020 | Osteoporosis | Increases OPG/RANKL ratio; suppresses IL-6 in osteoblasts |
Yu et al., 2023 | Nanotechnology | Daidzein-loaded liposomes showed increased bioavailability compared to free daidzein |
Comparison with Similar Compounds
Similar Compounds
Daidzin: A natural isoflavone glycoside found in soy products.
Genistein: Another isoflavone with similar biological activities.
Glycitein: An isoflavone found in soy and legumes.
Uniqueness
Daidzein-3’,5’,8-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the metabolic pathways and stability of daidzein is crucial .
Biological Activity
Daidzein-3',5',8-d3 is a deuterated form of daidzein, an isoflavone predominantly found in soybeans and other legumes. This compound has garnered attention due to its various biological activities, particularly in the fields of cancer prevention, cardiovascular health, and metabolic regulation. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of Daidzein and Its Derivatives
Daidzein is a phytoestrogen that mimics estrogen in the body, influencing various biological pathways. Its derivatives, including this compound, are studied for enhanced stability and bioavailability. The pharmacological effects of daidzein include:
- Anticancer Activity : In vitro studies have shown that daidzein can induce apoptosis in cancer cells and inhibit tumor growth.
- Cardiovascular Benefits : Daidzein has been linked to improved lipid profiles and reduced arterial stiffness.
- Bone Health : It may help in preventing osteoporosis by promoting bone density.
Pharmacokinetics of this compound
Research indicates that the pharmacokinetic profile of daidzein can be significantly altered by its formulation. A study on long-circulating liposomes containing daidzein demonstrated:
- Increased Bioavailability : The area under the curve (AUC) for daidzein was increased by 2.5-fold when delivered via long-circulating liposomes compared to free daidzein .
- Reduced First-Pass Effect : This formulation reduced the metabolism of daidzein in the liver, enhancing its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Estrogen Receptor Modulation : Daidzein acts on estrogen receptors (ERα and ERβ), which plays a crucial role in its anticancer effects.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, a contributor to cancer progression .
- Anti-inflammatory Effects : Daidzein has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation-related diseases .
Table 1: Summary of Key Studies on this compound
Biological Activity Insights
-
Anticancer Properties : Studies indicate that daidzein can inhibit the proliferation of cancer cells through various pathways:
- Induction of apoptosis via modulation of caspases.
- Inhibition of cell cycle progression.
- Cardiovascular Effects : Research has shown that daidzein reduces LDL cholesterol levels and improves endothelial function, contributing to cardiovascular health.
- Bone Health : In animal models, daidzein supplementation has been associated with increased bone mineral density and reduced osteoclast activity.
Properties
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481999 | |
Record name | Daidzein-3',5',8-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220930-96-1 | |
Record name | Daidzein-3',5',8-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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